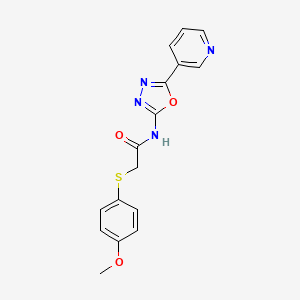

2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-22-12-4-6-13(7-5-12)24-10-14(21)18-16-20-19-15(23-16)11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNVWCUQOYKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Thioether Formation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated methoxybenzene.

Acetamide Formation: The final step involves the coupling of the oxadiazole-thioether intermediate with an acetamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Structural and Electronic Differences

- Thioether vs. Ether Linkages : The target compound’s thioether group (-S-) (e.g., vs. the ether (-O-) in ’s compound 2) increases lipophilicity and may enhance membrane permeability but reduce water solubility .

- Substituent Effects: Pyridine vs. Methoxy Positioning: The 4-methoxy group in the target compound vs. 3-methoxy in ’s derivatives alters steric and electronic interactions, affecting receptor binding .

Physicochemical Properties

- Melting Points : Compounds with rigid aromatic substituents (e.g., benzodioxole in ) exhibit higher melting points (127–148°C) compared to aliphatic variants (e.g., 96°C for tetrahydronaphthalenyl derivatives) .

- Solubility : The low aqueous solubility of oxadiazole derivatives (e.g., 2.9 μg/mL for ’s compound) suggests a need for formulation optimization for bioavailability .

Biological Activity

The compound 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a 4-methoxyphenyl group and a pyridin-3-yl moiety linked through a thioether and an oxadiazole ring.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to the compound have demonstrated significant activity against A549 lung cancer cells with IC50 values ranging from 1.59 to 7.48 μM .

- The mechanism of action often involves the inhibition of critical enzymes such as topoisomerase , telomerase , and histone deacetylase (HDAC) , which play pivotal roles in cancer cell proliferation and survival .

-

Mechanisms of Action

- The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to disrupt cellular processes through:

- Enzyme Inhibition: Targeting enzymes involved in DNA replication and repair.

- Apoptosis Induction: Promoting programmed cell death in cancer cells.

- Cell Cycle Arrest: Preventing cancer cells from dividing and proliferating.

- The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to disrupt cellular processes through:

Study 1: Cytotoxicity Assessment

A recent study synthesized several 1,3,4-oxadiazole derivatives and tested their cytotoxicity on human lung cancer (A549), rat glioma (C6), and murine fibroblast (L929) cell lines. Notably, compounds exhibited varying degrees of cytotoxicity with some showing selectivity towards cancer cells over normal cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. It was found that certain derivatives could inhibit MMP-9 enzyme activity significantly, which is crucial for tumor invasion and metastasis . The study emphasized the role of specific structural features in enhancing biological activity.

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.59 | Inhibits topoisomerase |

| Compound B | C6 | 8.16 | Induces apoptosis |

| Compound C | L929 | >20 | Non-selective |

| Compound D | A549 | <0.14 | Inhibits MMP-9 |

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide?

Methodological Answer:

- Key Steps :

- Thioacetamide Formation : React 4-methoxythiophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether intermediate .

- Oxadiazole Ring Formation : Couple the intermediate with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol via nucleophilic substitution, using a polar aprotic solvent (DMF or DMSO) at 60–80°C for 6–8 hours .

- Optimization : Adjust solvent polarity (e.g., DMF for higher yields) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the final compound (>95% purity) .

Which analytical techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Look for [M+H]⁺ peaks (e.g., m/z ~430 for derivatives) and fragment ions corresponding to thioether cleavage .

- Infrared (IR) Spectroscopy : Detect C=O stretch (~1667 cm⁻¹) and S-C=N vibrations (~611 cm⁻¹) .

What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ values <50 µM indicating potency .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC₅₀ values to donepezil .

Advanced Research Questions

How can structural modifications enhance bioactivity? A Structure-Activity Relationship (SAR) Approach

Methodological Answer:

- Modification Strategies :

- Pyridine Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance enzyme binding .

- Oxadiazole Replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to assess impact on antimicrobial activity .

- Data Collection : Synthesize analogs (e.g., 3a-i derivatives ), test bioactivity, and correlate with logP (lipophilicity) and polar surface area (PSA) using QSAR models .

How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification : Re-characterize compounds via HPLC (>98% purity) to rule out impurities affecting results .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays in triplicate .

- Structural Analog Comparison : Cross-reference data with similar compounds (e.g., thienopyrimidine derivatives in ’s table) to identify trends .

What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., AChE or kinases). Focus on hydrogen bonds between the oxadiazole ring and catalytic residues .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- Cellular Imaging : Track intracellular localization via fluorescent tagging (e.g., BODIPY conjugates) .

How to assess stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C typical for acetamide derivatives) .

- Light Sensitivity : Expose to UV-Vis light (λ=254 nm) and track photodegradation products via LC-MS .

What strategies improve pharmacokinetic (ADME) profiles?

Methodological Answer:

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers .

- Metabolic Stability : Test liver microsome clearance (e.g., human CYP450 isoforms) and identify metabolic hotspots (e.g., oxadiazole ring) via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure % bound (>90% may limit bioavailability) .

How to scale synthesis without compromising yield or purity?

Methodological Answer:

- Batch Reactor Optimization : Scale reactions in jacketed reactors with controlled stirring (500 rpm) and heating (70°C ±2°C) .

- Continuous Flow Chemistry : Implement microreactors for thioacetamide coupling to reduce side reactions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What crystallographic methods determine 3D structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.